Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate
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Overview
Description
Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the use of trifluoromethylation reagents.
Cyclopropanecarboxylation: The cyclopropane ring is introduced through cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Final Assembly:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydrogenated pyridine rings.
Substituted Derivatives: Molecules with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate finds applications in several areas of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Sodium 1-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.
Sodium 1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropanecarboxylate: Similar structure with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness: Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
sodium;1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2.Na/c11-10(12,13)6-2-1-5-14-7(6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKMEWCBBPSMOO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)C(F)(F)F)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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